molecular formula C19H18N4O3 B604392 N'~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE CAS No. 342592-25-0

N'~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE

Cat. No.: B604392
CAS No.: 342592-25-0
M. Wt: 350.4g/mol
InChI Key: WXWCXCFVTRVWDE-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, a methoxybenzohydrazide moiety, and a hydroxyl group. It has garnered interest due to its potential biological activities, including antioxidant and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.

    Medicine: Due to its potential anticancer activity, it is investigated for its ability to inhibit the growth of cancer cells.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

342592-25-0

Molecular Formula

C19H18N4O3

Molecular Weight

350.4g/mol

IUPAC Name

2-methoxy-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H18N4O3/c1-13-16(19(25)23(22-13)14-8-4-3-5-9-14)12-20-21-18(24)15-10-6-7-11-17(15)26-2/h3-12,22H,1-2H3,(H,21,24)/b20-12+

InChI Key

WXWCXCFVTRVWDE-UDWIEESQSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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